Application Summary: N-Ethyl-3-oxobutanamide is utilized in neurology research, particularly in the study of neurological disorders such as stroke, Huntington’s, and Parkinson’s diseases .
Methods of Application: The compound is used as a certified reference material for analytical standards in neurology research. It aids in the calibration of analytical instruments and ensures the accuracy of test results.
Results and Outcomes: As a reference standard, N-Ethyl-3-oxobutanamide contributes to the reliability of data analysis in neurological studies, although specific quantitative data from these applications are proprietary to individual research studies.
Application Summary: In biochemistry, N-Ethyl-3-oxobutanamide is involved in the synthesis of N-substituted α-amino acid derivatives containing a hexahydropyrimidine moiety, which have potential cytotoxic activities .
Methods of Application: The compound is reacted with formaldehyde and amino acid hydrochlorides in acetate buffer at room temperature to yield the desired derivatives.
Results and Outcomes: The synthesized derivatives exhibit in vitro cytotoxic activities against cancerous and normal human cells, with yields ranging from 71–89%.
Application Summary: Pharmaceutical research employs N-Ethyl-3-oxobutanamide in the synthesis of compounds with potential therapeutic applications .
Methods of Application: It is used in reactions with other organic compounds to produce acylation products, which are then further processed into pharmaceutical agents.
Results and Outcomes: The reactions typically result in the formation of compounds with potential as drug candidates, though specific outcomes are subject to ongoing research.
Application Summary: N-Ethyl-3-oxobutanamide serves as a key intermediate in organic synthesis, particularly in the Mannich reaction to create complex organic molecules .
Methods of Application: It is combined with formaldehyde and amino acid hydrochlorides to synthesize diastereomerically pure N-substituted derivatives of natural amino acids.
Results and Outcomes: The method yields products with significant biological activity, including antitumor and antimicrobial properties, with high purity and yield.
Application Summary: In analytical chemistry, N-Ethyl-3-oxobutanamide is used as a standard for calibrating instruments and validating analytical methods .
Methods of Application: The compound’s known properties allow for the calibration of analytical equipment and the validation of analytical procedures in research settings.
Results and Outcomes: The use of N-Ethyl-3-oxobutanamide as a standard ensures the accuracy and precision of analytical measurements, which is crucial for research validity.
Application Summary: Environmental science research explores the use of N-Ethyl-3-oxobutanamide-related compounds as potential renewable fuel sources .
Methods of Application: The compound is studied for its physicochemical properties and its performance as a fuel oxygenate.
Results and Outcomes: Initial assessments suggest that related compounds have a high potential for use as renewable fuel sources, with environmental persistence ranging from 15 to 30 days.
Application Summary: N-Ethyl-3-oxobutanamide is used in proteomics research for the study of protein expression and function .
Methods of Application: The compound may be used as a reagent in the preparation of samples or as a standard in mass spectrometry to help identify and quantify proteins in complex biological samples.
Results and Outcomes: Through its use in proteomics, researchers can gain insights into protein interactions, modifications, and dynamics, contributing to a deeper understanding of cellular processes.
Application Summary: The compound has been explored for its potential in developing new antimicrobial agents .
N-Ethyl-3-oxobutanamide is a chemical compound characterized by its structure, which includes an ethyl group attached to the nitrogen of a 3-oxobutanamide moiety. This compound falls under the category of oxobutanamides, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Additionally, N-Ethyl-3-oxobutanamide can undergo cyclization reactions under specific conditions, yielding heterocyclic compounds. The influence of substituents on the aromatic rings during these reactions has been studied extensively, showing varied outcomes based on the nature of the substituents involved .
Research indicates that N-ethyl-3-oxobutanamide exhibits significant biological activity. It has been evaluated for antimicrobial and antioxidant properties, with studies demonstrating its effectiveness against various bacterial strains and its potential in reducing oxidative stress . Its derivatives have also shown promise in pharmacological applications, particularly in the development of new therapeutic agents.
The synthesis of N-Ethyl-3-oxobutanamide can be achieved through several methods:
N-Ethyl-3-oxobutanamide has several applications:
Studies on N-Ethyl-3-oxobutanamide have focused on its interactions with other chemical species. Notably, its behavior in three-component reactions has been extensively documented, revealing how different substituents can influence product formation. The mechanistic insights gained from these studies are crucial for optimizing synthetic pathways and understanding reaction dynamics .
Several compounds share structural similarities with N-Ethyl-3-oxobutanamide. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 3-Oxobutanoate | Ester | Functions as a precursor for various condensation reactions. |
N-Methyl-3-Oxobutanamide | Amide | Exhibits different biological activity profiles compared to N-Ethyl variant. |
N-Benzyl-3-Oxobutanamide | Amide | Shows enhanced reactivity due to the presence of an aromatic ring. |
N-Cyclohexyl-3-Oxobutanamide | Amide | Displays unique steric effects influencing reaction pathways. |
N-Ethyl-3-oxobutanamide's distinct ethyl substitution on the nitrogen atom contributes to its unique chemical reactivity and biological properties compared to these similar compounds.